molecular formula C31H47NO10 B154014 Glucopiericidinol A1 CAS No. 125591-38-0

Glucopiericidinol A1

Cat. No.: B154014
CAS No.: 125591-38-0
M. Wt: 593.7 g/mol
InChI Key: FXKCPQKAYSQRGI-GDXSFRBMSA-N
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Description

Glucopiericidinol A1 (C₃₁H₄₇NO₁₀, MW 593.713) is a glycosylated alkaloid isolated from Streptomyces sp. OM-5689, a bacterial strain within the Streptomycetaceae family . Its optical activity, [α]¹⁸_D +38 (c, 0.08 in CHCl₃), and UV spectral maxima (e.g., 222–296 nm in MeOH under varying pH conditions) underscore its structural complexity .

Properties

CAS No.

125591-38-0

Molecular Formula

C31H47NO10

Molecular Weight

593.7 g/mol

IUPAC Name

2-[(1E,5E,7E,11E)-3-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-1,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C31H47NO10/c1-9-18(3)27(42-30-26(37)25(36)24(35)22(16-33)41-30)19(4)15-17(2)11-10-13-31(6,38)14-12-21-20(5)23(34)28(39-7)29(32-21)40-8/h9-12,14-15,19,22,24-27,30,33,35-38H,13,16H2,1-8H3,(H,32,34)/b11-10+,14-12+,17-15+,18-9+/t19?,22-,24-,25+,26-,27?,30+,31?/m1/s1

InChI Key

FXKCPQKAYSQRGI-GDXSFRBMSA-N

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/CC(C)(/C=C/C1=C(C(=O)C(=C(N1)OC)OC)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS No.

125591-38-0

Synonyms

glucopiericidinol A2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioactivity and Pharmacological Effects

  • Antifungal Activity: Both compounds target Piricularia oryzae, a rice blast pathogen.

Physicochemical Properties

Property Glucopiericidinol A1 Glucopiericidinol A2
Molecular Formula C₃₁H₄₇NO₁₀ C₃₁H₄₇NO₁₀
Molecular Weight 593.713 593.32
Solubility Soluble in MeOH, CHCl₃; poor in H₂O Similar to A1 (inferred)
Optical Activity [α]¹⁸_D +38 (CHCl₃) Not reported
Source Streptomyces sp. OM-5689 Streptomyces sp. OM-5689

Table 1 : Structural and physicochemical comparison. Molecular weight discrepancies may arise from rounding or analytical methods .

Spectral Data Analysis

Condition This compound (λ_max, nm) Glucopiericidinol A2 (λ_max, nm)
MeOH/HCl 226, 290 230, 290 (Berdy’s data)
MeOH/NaOH 212, 234 (sh), 290 218, 280
Neutral MeOH 220, 240 (sh), 293 222, 296

Table 2: UV spectral maxima under varying conditions.

Discussion

The glycosylation position (10-O in A1 vs. undefined in A2) likely influences bioavailability and target interactions. Glycosylation enhances solubility and stability, as noted in glycosylation engineering studies , which may explain A1’s pronounced antifungal efficacy. The cytotoxic disparity between A1 and A2 could stem from structural nuances in the aglycone moiety or sugar conjugation, warranting structure-activity relationship (SAR) studies.

Q & A

Q. What are the established protocols for synthesizing and characterizing Glucopiericidinol A1 in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step organic reactions, with characterization via spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC). Experimental protocols should follow validated procedures from primary literature, ensuring reproducibility by detailing reagent purity, reaction conditions, and instrumentation calibration. Data should be recorded systematically, with spectral peaks cross-referenced against known standards .

Q. How can researchers identify existing knowledge gaps about this compound during literature reviews?

Methodological Answer: Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to systematically categorize findings. Prioritize peer-reviewed databases (e.g., PubMed, SciFinder) over gray literature, and employ citation tracking to map seminal studies. Document contradictions in reported biological activities or mechanisms to highlight unresolved questions .

Q. What statistical methods are recommended for analyzing this compound’s bioactivity data in preliminary studies?

Methodological Answer: For dose-response assays (e.g., IC50/EC50 calculations), use nonlinear regression models with software like GraphPad Prism. Include controls for false discovery rates in high-throughput screens. Report confidence intervals and p-values with adjustments for multiple comparisons. Raw data should be archived for transparency .

Q. How should researchers design experiments to ensure reproducibility of this compound’s pharmacological effects?

Methodological Answer: Adopt the ARRIVE guidelines for preclinical studies, including blinding, randomization, and power analysis for sample size. Validate assays using positive/negative controls and replicate experiments across independent laboratories. Document all variables (e.g., solvent purity, temperature) in electronic lab notebooks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer: Conduct comparative studies using isogenic cell lines or knockout models to isolate target pathways. Employ orthogonal assays (e.g., CRISPR interference, thermal shift assays) to validate binding interactions. Meta-analyses of published data can identify confounding variables, such as differences in cell culture conditions or compound stability .

Q. How can computational modeling predict this compound’s interactions with novel biological targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to screen against protein libraries. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with transcriptomic or proteomic datasets to identify pathway enrichment .

Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?

Methodological Answer: Follow institutional animal care guidelines (e.g., IACUC protocols) for humane endpoints and sample size minimization. For human-derived samples, ensure informed consent and anonymization per IRB standards. Publish negative results to avoid publication bias .

Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using bioinformatics pipelines (e.g., MetaboAnalyst). Apply pathway analysis tools (KEGG, Reactome) to identify perturbed networks. Validate findings with targeted assays (e.g., qPCR, western blot) .

Q. What criteria define rigorous structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer: Synthesize analogs with systematic modifications (e.g., hydroxyl group substitutions, stereochemical variations). Test derivatives in parallel using standardized assays, and quantify activity changes with Free-Wilson or Hansch analysis. Publish synthetic routes and purity data to enable replication .

Q. How should researchers address instability or degradation of this compound in long-term assays?

Methodological Answer: Perform stability studies under assay conditions (pH, temperature) using HPLC-UV or LC-MS. Include stabilizers (e.g., antioxidants, cryoprotectants) if degradation exceeds 10%. Store aliquots at -80°C with desiccants and validate bioactivity post-storage .

Methodological Frameworks and Tools

  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Data Interpretation : Use the STROBE checklist for observational studies or CONSORT for clinical trials to ensure methodological rigor .
  • Literature Synthesis : Leverage citation managers (EndNote, Zotero) and AI tools (ResearchRabbit) for thematic clustering of evidence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucopiericidinol A1
Reactant of Route 2
Glucopiericidinol A1

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